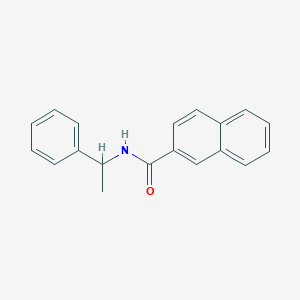
2-Naphthalenecarboxamide, N-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(1-phenylethyl)-, commonly known as NPD1, is a bioactive lipid mediator that has been the subject of scientific research in recent years. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is synthesized through a multistep process. NPD1 has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of NPD1 involves its interaction with various receptors and signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the G protein-coupled receptor GPR37. It also interacts with the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel. These interactions lead to the modulation of various cellular processes, including inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects
NPD1 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has also been found to reduce oxidative stress by increasing the expression of antioxidant enzymes. NPD1 has been shown to promote cell survival and reduce cell death in various disease models. It has also been found to promote neurogenesis and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NPD1 in lab experiments include its specificity and potency. It has been found to have a high affinity for its receptors and to be effective at low concentrations. NPD1 is also stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, the synthesis of NPD1 is complex and time-consuming, which may limit its use in large-scale experiments. The cost of NPD1 may also be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on NPD1. One area of interest is the development of NPD1 analogs with improved pharmacological properties. Another area of research is the investigation of the role of NPD1 in various disease models, including cancer and autoimmune diseases. The use of NPD1 in combination with other drugs or therapies is also an area of interest. Finally, the development of novel methods for the synthesis of NPD1 may facilitate its use in large-scale experiments and clinical trials.
Conclusion
In conclusion, NPD1 is a bioactive lipid mediator that has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis of NPD1 is complex, but its specificity and potency make it a valuable tool for lab experiments. NPD1 has various biochemical and physiological effects, and its mechanism of action has been studied extensively. Future research on NPD1 may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of NPD1 involves a multistep process that starts with the preparation of 2-naphthoic acid. This is followed by the preparation of 2-naphthoic acid chloride, which is then reacted with N-(1-phenylethyl)amine to yield NPD1. The process is complex and requires careful control of reaction conditions to obtain high yields of pure NPD1.
Applications De Recherche Scientifique
NPD1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and pro-resolving properties. It has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. NPD1 has also been found to promote wound healing and reduce inflammation in skin disorders.
Propriétés
Numéro CAS |
105452-74-2 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
N-(1-phenylethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-14(15-7-3-2-4-8-15)20-19(21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14H,1H3,(H,20,21) |
Clé InChI |
ZHIQVSDHNZJZAD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



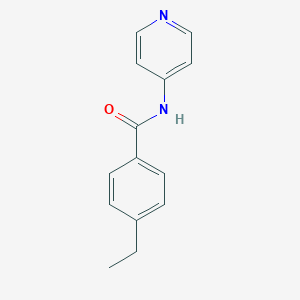
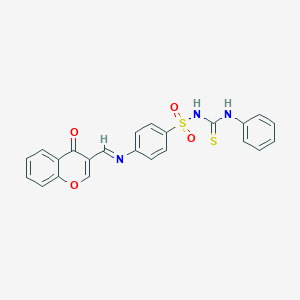
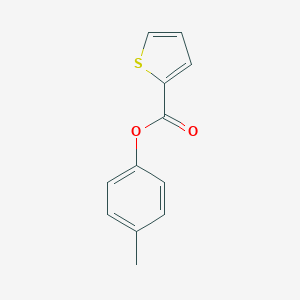

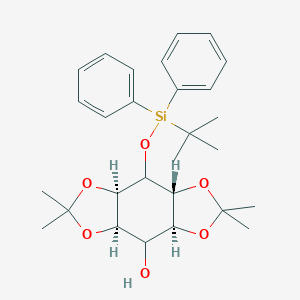
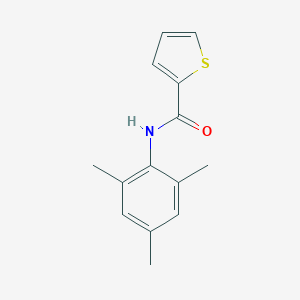
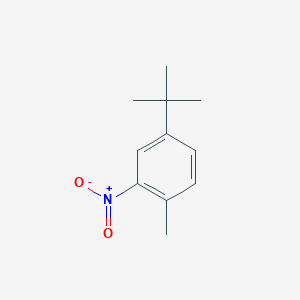


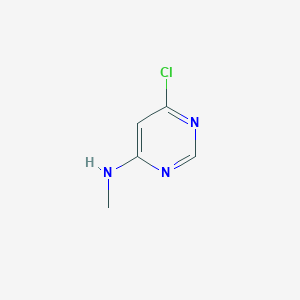

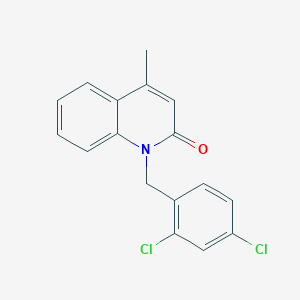
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)